molecular formula C10H21NO2 B13510326 (S)-tert-Butyl 2-(methylamino)pentanoate

(S)-tert-Butyl 2-(methylamino)pentanoate

Cat. No.: B13510326
M. Wt: 187.28 g/mol
InChI Key: DQLIFRAKPPVASS-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-(methylamino)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methylamino group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methylamino)pentanoate typically involves the esterification of (2S)-2-(methylamino)pentanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2S)-2-(methylamino)pentanoate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(methylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl (2S)-2-(methylamino)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)pentanoic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-(methylamino)butanoate
  • tert-Butyl (2S)-2-(methylamino)hexanoate
  • tert-Butyl (2S)-2-(methylamino)propanoate

Uniqueness

tert-Butyl (2S)-2-(methylamino)pentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric protection, while the (2S)-2-(methylamino)pentanoate moiety offers specific reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)pentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7-8(11-5)9(12)13-10(2,3)4/h8,11H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

DQLIFRAKPPVASS-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)NC

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

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